1-Phenacylpyridinium bromide
Overview
Description
1-Phenacylpyridinium bromide is a chemical compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 g/mol . It is a pyridinium salt that is commonly used in organic synthesis due to its reactivity and ability to form stable intermediates. The compound appears as a white to almost white powder or crystals and has a melting point of 200-202°C .
Preparation Methods
1-Phenacylpyridinium bromide can be synthesized through the reaction of acetophenone with pyridine in the presence of a brominating agent such as bromine or hydrobromic acid. The general synthetic route involves the following steps:
- Dissolve acetophenone in a suitable solvent such as ethanol or diethyl ether.
- Add pyridine to the solution.
- Introduce the brominating agent to the reaction mixture.
- Allow the reaction to proceed under controlled conditions, typically at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and recrystallization .
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenacylpyridinium bromide undergoes various types of chemical reactions, including:
Cyclization Reactions: It can participate in 1,3-dipolar cycloaddition reactions with dipolarophiles to form a wide range of N-, O-, and S-heterocycles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Condensation Reactions: It can react with aldehydes, ketones, and other carbonyl compounds in the presence of bases to form various condensation products.
Common reagents and conditions used in these reactions include bases such as triethylamine, oxidants, and solvents like acetonitrile. Major products formed from these reactions include indolizines, pyridines, quinolines, pyrroles, azepines, dihydrofurans, and chromenes .
Scientific Research Applications
1-Phenacylpyridinium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Phenacylpyridinium bromide involves the formation of a pyridinium ylide intermediate. This intermediate can undergo cycloaddition reactions with electron-deficient alkenes, leading to the formation of various heterocyclic compounds. The carbonyl group in the compound plays a crucial role in stabilizing the ylide intermediate, facilitating the reaction process .
Comparison with Similar Compounds
1-Phenacylpyridinium bromide is similar to other pyridinium salts, such as:
N-Benzylpyridinium Bromide: Similar in structure but with a benzyl group instead of a phenacyl group.
N-Methylpyridinium Bromide: Contains a methyl group instead of a phenacyl group.
N-Phenylpyridinium Bromide: Has a phenyl group instead of a phenacyl group.
The uniqueness of this compound lies in its ability to form stable pyridinium ylide intermediates, making it highly reactive in cycloaddition and condensation reactions .
Properties
IUPAC Name |
1-phenyl-2-pyridin-1-ium-1-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-10H,11H2/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXBQKORDCEFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12NO+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902369 | |
Record name | NoName_1609 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16883-69-5 | |
Record name | 1-(2-Oxo-2-phenylethyl)pyridinium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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